BTK Degradation Potency: (R)-NX-2127 Demonstrates Sub-5 nM DC50, Exceeding Inhibitory Capacity of Covalent BTK Inhibitors
In wild-type TMD8 diffuse large B-cell lymphoma (DLBCL) cells, (R)-NX-2127 achieves a half-maximal degradation concentration (DC50) for BTK of 4.5 nM, with a maximum degradation (Dmax) of 94% . In contrast, the covalent BTK inhibitor ibrutinib inhibits BTK enzymatic activity via occupancy-based binding (IC50 ≈ 0.5 nM) but fails to eliminate the BTK protein scaffold, which retains kinase-independent pro-survival signaling functions [1]. This scaffold function is completely ablated by (R)-NX-2127-mediated degradation.
| Evidence Dimension | BTK Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 4.5 nM (DC50); Dmax = 94% |
| Comparator Or Baseline | Ibrutinib: IC50 ~0.5 nM (kinase inhibition only; no degradation capacity) |
| Quantified Difference | Ibrutinib does not degrade BTK protein; (R)-NX-2127 degrades >90% of BTK pool at saturating concentrations. |
| Conditions | TMD8 DLBCL cells; 24-hour treatment; quantified by Western blot or HiBiT assay |
Why This Matters
Researchers investigating the non-catalytic scaffolding functions of BTK or seeking complete target elimination require a degrader, not an inhibitor—a distinction that directly governs experimental design and procurement decisions.
- [1] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080. View Source
